molecular formula C8H8N4 B13529777 8-Methylpyrido[4,3-d]pyrimidin-5-amine

8-Methylpyrido[4,3-d]pyrimidin-5-amine

Cat. No.: B13529777
M. Wt: 160.18 g/mol
InChI Key: HBLRZDWFYQDQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Methylpyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

8-Methylpyrido[4,3-d]pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism by which 8-Methylpyrido[4,3-d]pyrimidin-5-amine exerts its effects is often related to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include inhibition of DNA synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

8-Methylpyrido[4,3-d]pyrimidin-5-amine can be compared with other pyrido[4,3-d]pyrimidine derivatives:

    Pyrido[4,3-d]pyrimidin-5-amine: Lacks the methyl group at the 8-position, which can significantly alter its biological activity and chemical reactivity.

    8-Ethylpyrido[4,3-d]pyrimidin-5-amine: The ethyl group may provide different steric and electronic effects compared to the methyl group, leading to variations in its properties.

    6-Methylpyrido[4,3-d]pyrimidin-5-amine: Methylation at a different position can result in distinct biological and chemical behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its utility in synthetic applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

8-methylpyrido[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11)

InChI Key

HBLRZDWFYQDQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CN=CN=C12)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.